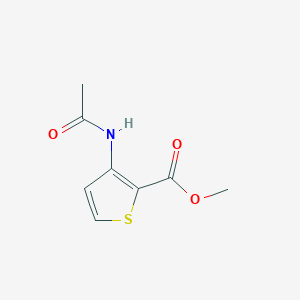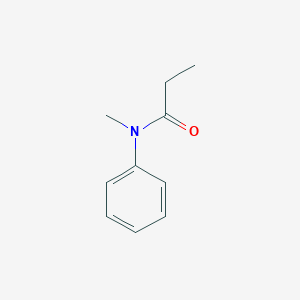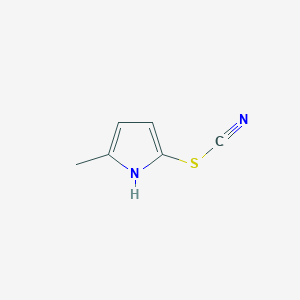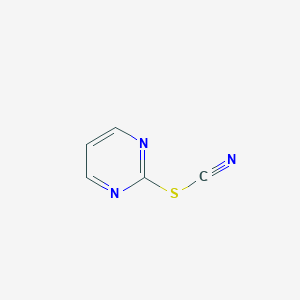
3,4-Bis(methylsulfanyl)selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(methylsulfanyl)selenophene is a chemical compound with the molecular formula C6H8S2Se . It is a type of organoselenium compound .
Synthesis Analysis
The synthesis of 3,4-Bis(methylsulfanyl)selenophene involves the electrophilic cyclization of 1,3-diynes promoted by electrophilic organoselenium species . The protocol involves the oxidative cleavage of the Se-Se bond of dibutyl diselenide using Oxone® as a green oxidant . The selective formation of the title products was achieved by controlling the solvent identity and the amount of dibutyl diselenide .Molecular Structure Analysis
The molecular structure of 3,4-Bis(methylsulfanyl)selenophene is represented by the formula C6H8S2Se . It has a molecular weight of 223.22 .Direcciones Futuras
Selenophenes and their derivatives play an important role in prospecting new drugs, as well as in the development of new light-emitting materials . They have been extensively studied due to their intrinsic biological activities . In the field of materials science, they have interesting characteristics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSC), and thin-film transistors . Therefore, the future directions of 3,4-Bis(methylsulfanyl)selenophene could be in these areas.
Propiedades
IUPAC Name |
3,4-bis(methylsulfanyl)selenophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPESLKFBVZTGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C[Se]C=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394417 |
Source


|
| Record name | Selenophene,3,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(methylsulfanyl)selenophene | |
CAS RN |
88589-46-2 |
Source


|
| Record name | Selenophene,3,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)






![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)